Tert-butyl(2-methoxy-5-nitrophenoxy)dimethylsilane

Vue d'ensemble

Description

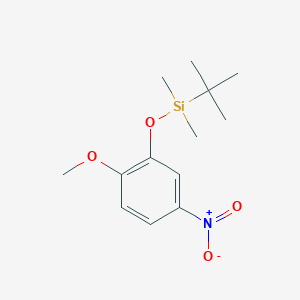

Tert-butyl(2-methoxy-5-nitrophenoxy)dimethylsilane is an organosilicon compound that features a tert-butyl group, a methoxy group, and a nitrophenoxy group attached to a dimethylsilane core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl(2-methoxy-5-nitrophenoxy)dimethylsilane typically involves the reaction of 2-methoxy-5-nitrophenol with tert-butylchlorodimethylsilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:

2-methoxy-5-nitrophenol+tert-butylchlorodimethylsilane→this compound+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl(2-methoxy-5-nitrophenoxy)dimethylsilane undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Substitution: The methoxy group can be substituted with other nucleophiles.

Hydrolysis: The silane group can be hydrolyzed to form silanols.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) and hydrogen gas.

Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Hydrolysis: Acidic or basic aqueous solutions can facilitate the hydrolysis of the silane group.

Major Products

Reduction of the nitro group: 2-methoxy-5-aminophenoxy derivatives.

Substitution of the methoxy group: Various substituted phenoxy derivatives.

Hydrolysis of the silane group: Silanols and siloxanes.

Applications De Recherche Scientifique

Synthesis of Pharmaceutical Compounds

TBMNDMS is frequently employed as a protective group in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its ability to protect hydroxyl groups allows for selective reactions without interfering with other functional groups. This property is crucial in multi-step syntheses where maintaining the integrity of certain functional groups is necessary.

Case Study: Synthesis of HIV-1 Protease Inhibitors

Recent studies have demonstrated the utility of TBMNDMS in synthesizing potent HIV-1 protease inhibitors. For instance, the incorporation of TBMNDMS in the synthesis pathway has led to compounds with significantly improved antiviral activity compared to existing drugs like darunavir . The ability to protect reactive sites while allowing for further functionalization has been critical in developing these inhibitors.

Role in Organic Synthesis

TBMNDMS serves as a versatile reagent in organic synthesis, particularly for the preparation of siloxanes and silanes. Its application extends to:

- Silylation Reactions : TBMNDMS can be used to introduce silyl groups into organic molecules, enhancing their stability and reactivity.

- Formation of Organosilanes : It plays a role in creating organosilanes that are pivotal for various chemical transformations, including cross-coupling reactions and polymerization processes .

Biological Evaluation

The biological evaluation of compounds synthesized using TBMNDMS has shown promising results. For example, derivatives created through reactions involving TBMNDMS have been tested for their efficacy against various cancer cell lines and inflammatory diseases. The modifications facilitated by TBMNDMS have led to enhanced bioactivity and selectivity .

Table 1: Summary of Biological Activities

| Compound | Activity Type | Target Disease | Reference |

|---|---|---|---|

| HIV-1 Protease Inhibitor | Antiviral Activity | HIV/AIDS | |

| GPR55 Agonists | Anti-inflammatory | Neuropathic Pain | |

| Isocombretastatin Derivatives | Cytotoxic Activity | Cancer |

Analytical Applications

In addition to its synthetic applications, TBMNDMS can be utilized in analytical chemistry as a derivatizing agent. Its ability to form stable silyl derivatives enhances the volatility and detectability of compounds during gas chromatography (GC) analysis. This property is particularly advantageous for analyzing compounds with hydroxyl or carboxylic acid functionalities .

Mécanisme D'action

The mechanism of action of tert-butyl(2-methoxy-5-nitrophenoxy)dimethylsilane involves its ability to act as a protecting group, preventing unwanted reactions at specific sites of a molecule during synthesis. The tert-butyl and dimethylsilane groups provide steric hindrance, while the methoxy and nitrophenoxy groups can participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Tert-butyl(2-methoxyphenoxy)dimethylsilane

- Tert-butyl(2-nitrophenoxy)dimethylsilane

- Tert-butyl(2-methoxy-4-nitrophenoxy)dimethylsilane

Uniqueness

Tert-butyl(2-methoxy-5-nitrophenoxy)dimethylsilane is unique due to the presence of both methoxy and nitro groups on the phenoxy ring, which allows for a diverse range of chemical reactions and applications. The combination of these functional groups with the silane core provides a versatile compound for use in various fields of research and industry.

Activité Biologique

Tert-butyl(2-methoxy-5-nitrophenoxy)dimethylsilane is a silane compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological mechanisms, and applications in scientific research, particularly in medicinal chemistry and organic synthesis.

- Molecular Formula : C13H21NO4Si

- Molar Mass : 283.4 g/mol

- Density : 1.059 g/cm³

The compound features a tert-butyl group and a nitrophenoxy moiety, which contribute to its reactivity and biological interactions. The presence of the methoxy and nitro groups enhances its potential as a pharmacophore.

This compound's biological activity is largely attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may act as a reversible inhibitor by forming covalent bonds with active site residues of enzymes, particularly serine proteases.

- Nucleophilic Aromatic Substitution : The nitro group can undergo reduction to form amino derivatives, which may exhibit different biological activities compared to the parent compound.

- Oxidative Reactions : The phenoxy moiety can participate in oxidation reactions, potentially leading to the formation of reactive intermediates that can interact with biological macromolecules.

Antiviral Potential

The compound is being explored for its role in antiviral drug development. Nitrophenol derivatives have been implicated in inhibiting viral proteases, which are crucial for viral replication .

Case Studies

- Enzyme Inhibition Studies :

- Neuropharmacological Effects :

Applications in Research

This compound serves as a valuable intermediate in organic synthesis, particularly for developing biologically active compounds. Its unique structure allows for modifications that can enhance pharmacological properties.

Table: Comparison of Biological Activities

Propriétés

IUPAC Name |

tert-butyl-(2-methoxy-5-nitrophenoxy)-dimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4Si/c1-13(2,3)19(5,6)18-12-9-10(14(15)16)7-8-11(12)17-4/h7-9H,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZKQYNAFDWPSPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.